

Technical Guide: 2-Phenyl-1H-imidazo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenyl-1*H*-imidazo[4,5-*b*]pyrazine

Cat. No.: B3360289

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Phenyl-1H-imidazo[4,5-b]pyrazine**, a heterocyclic compound of significant interest in medicinal chemistry. This document covers its chemical identity, synthesis, and biological activity, with a focus on its role as a scaffold for potent kinase inhibitors.

Chemical Identity

While a specific CAS number for **2-Phenyl-1H-imidazo[4,5-b]pyrazine** is not readily found in public databases, the parent compound, 1*H*-Imidazo[4,5-*b*]pyrazine, is registered under CAS Number 273-94-9^{[1][2]}. The phenyl-substituted derivative is a key structure in the development of therapeutic agents, particularly in oncology. It is crucial to distinguish this compound from its phenazine analogue, 2-Phenyl-1*H*-imidazo[4,5-*b*]phenazine (CAS Number: 114991-72-9), which is a larger, structurally different molecule^{[3][4]}.

Physicochemical Properties (Parent Compound: 1*H*-Imidazo[4,5-*b*]pyrazine)

Property	Value	Source
Molecular Formula	C ₅ H ₄ N ₄	[1] [2]
Molecular Weight	120.11 g/mol	[1]
Physical Form	Solid	
Storage	Room Temperature, Sealed in Dry Conditions	

Synthesis and Experimental Protocols

The synthesis of the **2-Phenyl-1H-imidazo[4,5-b]pyrazine** core is a critical step in the development of its derivatives. The following experimental protocol is a representative method adapted from the synthesis of related derivatives developed as c-Met inhibitors.

General Synthesis of 2-Aryl-Imidazo[4,5-b]pyrazine Derivatives

A common and effective method for synthesizing the imidazo[4,5-b]pyrazine scaffold involves the condensation and subsequent cyclization of a diaminopyrazine with an appropriate aldehyde.

Experimental Protocol:

A mixture of 2,3-diaminopyrazine (1.0 equivalent) and a substituted benzaldehyde (1.1 equivalents) is dissolved in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and dried under a vacuum to yield the desired 2-aryl-1H-imidazo[4,5-b]pyrazine derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Activity and Applications

The **2-phenyl-1H-imidazo[4,5-b]pyrazine** scaffold is a cornerstone in the design of potent and selective kinase inhibitors. A notable application is in the development of inhibitors for the mesenchymal-epithelial transition factor (c-Met) protein kinase, a key target in cancer therapy due to its role in tumor growth and metastasis.

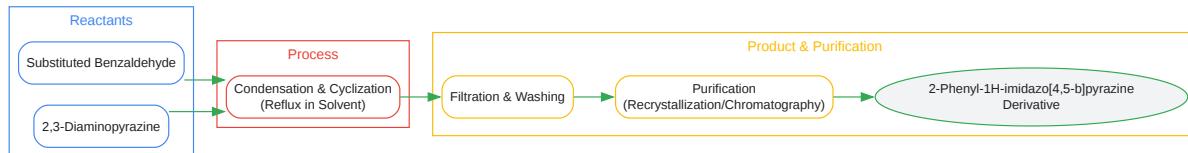
Inhibition of c-Met Kinase

Aberrant activation of the c-Met signaling pathway is implicated in various cancers. A series of **2-phenyl-1H-imidazo[4,5-b]pyrazine** derivatives have been synthesized and evaluated for their ability to inhibit this kinase.

Quantitative Data: In Vitro c-Met Inhibitory Activity

The following table summarizes the enzymatic and cellular inhibitory activities of representative **2-phenyl-1H-imidazo[4,5-b]pyrazine** derivatives.

Compound ID	R Group (Substitution on Phenyl Ring)	c-Met IC ₅₀ (nM)	Cellular IC ₅₀ (nM, H1993 Cell Line)
1A-1	H	10.5	133
1A-2	4-F	11.2	165
1A-3	4-Cl	8.9	121
1D-2	3-fluoro-4-(1-methyl- 1H-pyrazol-4-yl)oxy-	1.45	24.7

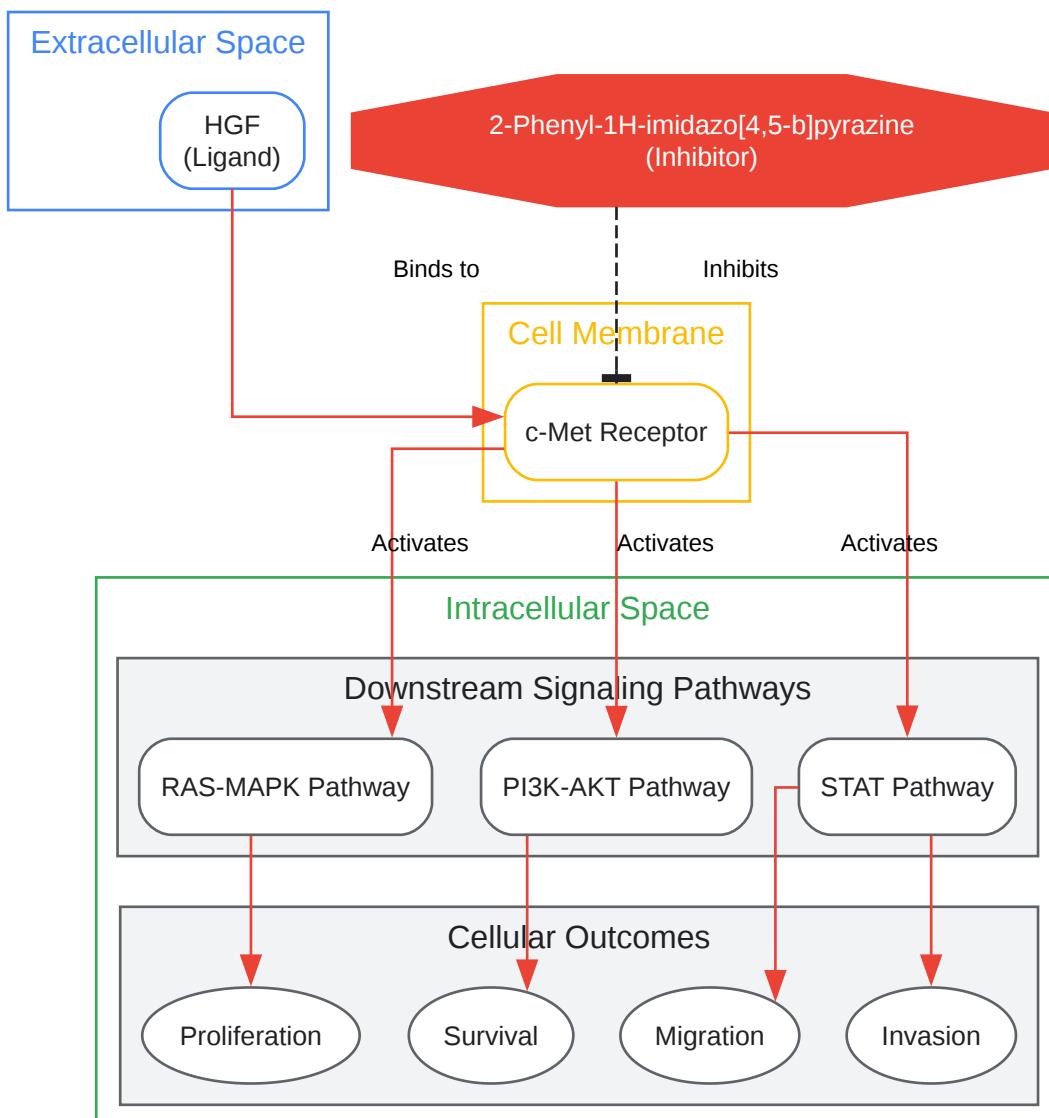

Data extracted from Yu et al., *Bioorg. Med. Chem.* 2016, 24 (18), 4281-4290.[\[5\]](#)

The structure-activity relationship (SAR) studies indicate that substitutions on the 2-phenyl ring significantly influence the inhibitory potency against c-Met.

Visualizations: Workflows and Signaling Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-phenyl-1H-imidazo[4,5-b]pyrazine** derivatives.



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **2-phenyl-1H-imidazo[4,5-b]pyrazine** derivatives.

c-Met Signaling Pathway

This diagram provides a simplified overview of the c-Met signaling pathway, which is a primary target for **2-phenyl-1H-imidazo[4,5-b]pyrazine**-based inhibitors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-imidazo[4,5-b]pyrazine | C5H4N4 | CID 6059187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]
- 3. 2-PHENYL-1H-IMIDAZO(4,5-B)PHENAZINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 114991-72-9|2-Phenyl-1H-imidazo[4,5-b]phenazine|BLD Pharm [bldpharm.com]
- 5. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Phenyl-1H-imidazo[4,5-b]pyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3360289#cas-number-for-2-phenyl-1h-imidazo-4-5-b-pyrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com